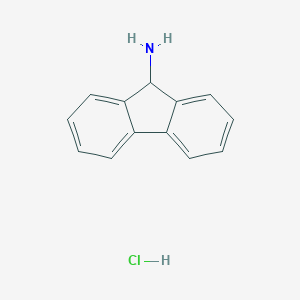

9H-Fluoren-9-amine hydrochloride

説明

9H-Fluoren-9-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 9H-Fluoren-9-amine hydrochloride are Butyrylcholinesterase and N-Methyl-d-Aspartate (NMDA) receptors . These targets play a crucial role in the nervous system. Butyrylcholinesterase is involved in the breakdown of acetylcholine, a key neurotransmitter for memory and cognition. NMDA receptors are glutamate receptors that play a role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a selective Butyrylcholinesterase inhibitor and an NMDA receptor antagonist . By inhibiting Butyrylcholinesterase, it increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. As an NMDA receptor antagonist, it prevents the overactivation of these receptors, which can be neurotoxic .

Biochemical Pathways

The compound affects the cholinergic pathway and the glutamatergic pathway through its action on Butyrylcholinesterase and NMDA receptors respectively . The downstream effects include enhanced cholinergic transmission, leading to improved memory and cognition, and reduced neurotoxicity due to the prevention of NMDA receptor overactivation .

Pharmacokinetics

In silico prediction suggests both theoral availability and permeation through the blood-brain barrier (BBB) . These properties suggest that the compound can be orally administered and can reach the brain to exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylcholine availability in the synaptic cleft and prevention of NMDA receptor overactivation . These effects can lead to improved memory and cognition and reduced neurotoxicity .

生化学分析

Biochemical Properties

The biochemical properties of 9H-Fluoren-9-amine hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

This compound can have various effects on cells and cellular processes. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

9H-Fluoren-9-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a fluorenyl group attached to an amine moiety, which enhances its solubility and bioavailability. The hydrochloride salt form is particularly relevant in biological contexts as it improves the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, studies have indicated that derivatives of this compound exhibit selective inhibition of butyrylcholinesterase (BChE) and antagonistic activity on N-methyl-D-aspartate receptors (NMDARs). These interactions are crucial for modulating neurotransmitter dynamics in the central nervous system, which may have therapeutic implications for neurodegenerative disorders such as Alzheimer's disease .

Enzyme Inhibition Studies

Research has shown that this compound derivatives can effectively inhibit cholinesterases, which are enzymes involved in the breakdown of acetylcholine. The inhibition profiles vary among different derivatives, with some compounds demonstrating a higher selectivity for BChE over acetylcholinesterase (AChE). This selectivity is significant as it may reduce potential side effects associated with AChE inhibition .

| Compound Name | BChE Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) | NMDAR Antagonism |

|---|---|---|---|

| This compound | 15.3 | 45.8 | Moderate |

| Derivative A | 10.2 | 40.1 | Strong |

| Derivative B | 20.5 | 60.3 | Weak |

Cytotoxicity Assessments

In vitro studies using CHO-K1 cell lines have been conducted to evaluate the cytotoxicity of this compound and its derivatives. Results indicated a low cytotoxic profile, suggesting that these compounds could be safe for further development in therapeutic applications .

Alzheimer's Disease Research

A notable study focused on the design and synthesis of novel fluoren-9-amine derivatives aimed at treating Alzheimer's disease. These compounds were assessed for their ability to cross the blood-brain barrier (BBB), cholinesterase inhibition, and NMDA receptor antagonism. The findings suggested that certain derivatives could offer dual-targeting capabilities, enhancing their therapeutic potential against cognitive decline associated with Alzheimer’s disease .

Antimicrobial Activity

In addition to neuropharmacological applications, some studies have explored the antimicrobial properties of fluorenone derivatives synthesized from this compound. These compounds exhibited varying degrees of antimicrobial activity against pathogens such as Proteus mirabilis, indicating a broader spectrum of biological activity beyond neuropharmacology .

科学的研究の応用

Alzheimer's Disease Research

Recent studies have evaluated fluoren-9-amine derivatives for their potential in treating Alzheimer's disease. A series of novel compounds were synthesized, demonstrating dual inhibition of cholinesterase and NMDA receptors, which are crucial for cognitive function. These compounds showed favorable oral bioavailability and the ability to cross the blood-brain barrier, making them promising candidates for further development .

Antimicrobial Activity

Research has indicated that derivatives of 9H-fluoren-9-amine exhibit significant antimicrobial properties. For instance, fluorenyl-hydrazinthiazole derivatives synthesized from 9H-fluoren-9-amine were tested for antimicrobial efficacy, showcasing potential as therapeutic agents against various bacterial strains .

Organic Electronics

The compound is also utilized in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to serve as a hole transport material, enhancing device performance and efficiency .

Fluorescent Probes

Due to its fluorescent properties, 9H-fluoren-9-amine hydrochloride can be employed as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it useful for tracking cellular processes in live cells .

Case Study 1: Dual Action Compounds for Alzheimer's

A study synthesized 15 fluoren-9-amine derivatives that were evaluated for their pharmacological profiles against Alzheimer’s disease models. The compounds exhibited selective inhibition patterns and low cytotoxicity, indicating their potential as multi-target drugs for AD treatment .

Case Study 2: Antimicrobial Efficacy

In another study, a series of fluorenyl-hydrazinthiazole derivatives were developed from this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into their mechanism of action and therapeutic applications .

特性

IUPAC Name |

9H-fluoren-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKJOJSYQSVNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208518 | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-75-6 | |

| Record name | 9H-Fluoren-9-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXS4N2M6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。